molecular formula C17H14N4S B286867 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286867
M. Wt: 306.4 g/mol
InChI Key: JTRSXTYSZVYXIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as BMTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. BMTT is a member of the triazolothiadiazole family, which has been studied for their diverse biological activities.

Mechanism of Action

The mechanism of action of 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to work by inhibiting various enzymes and receptors in the body. 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and physiological effects:
3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can inhibit the growth of cancer cells and bacteria. In vivo studies have shown that 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can reduce inflammation and pain in animal models of arthritis and other inflammatory diseases. 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has several advantages for lab experiments, including its high purity and stability. 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is also relatively easy to synthesize and can be obtained in large quantities. However, 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has some limitations, including its low solubility in water, which can make it difficult to use in some experiments. 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole also has a relatively short half-life, which can limit its effectiveness in some applications.

Future Directions

There are several future directions for research on 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives. One area of research is the development of new 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives with improved activity and selectivity against specific targets. Another area of research is the development of new materials based on 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives for use in various applications such as organic electronics and catalysis. Finally, further studies are needed to fully understand the mechanism of action of 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its potential applications in various diseases.

Synthesis Methods

The synthesis of 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole can be achieved through various methods, including the reaction of 3-methylphenyl hydrazine and 2,4-dimercapto-5-methyl-1,3,4-triazole in the presence of a suitable catalyst. The reaction proceeds under mild conditions and yields a high purity product.

Scientific Research Applications

3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole and its derivatives have shown promising activity against various diseases such as cancer, bacterial and fungal infections, and inflammation. In materials science, 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a building block for the synthesis of new materials with unique properties such as high thermal stability and conductivity. In organic electronics, 3,6-Bis(3-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been used as a hole-transporting material in organic solar cells.

properties

Molecular Formula

C17H14N4S

Molecular Weight

306.4 g/mol

IUPAC Name

3,6-bis(3-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H14N4S/c1-11-5-3-7-13(9-11)15-18-19-17-21(15)20-16(22-17)14-8-4-6-12(2)10-14/h3-10H,1-2H3

InChI Key

JTRSXTYSZVYXIO-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1)C2=NN=C3N2N=C(S3)C4=CC(=CC=C4)C

Canonical SMILES

CC1=CC(=CC=C1)C2=NN=C3N2N=C(S3)C4=CC=CC(=C4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.